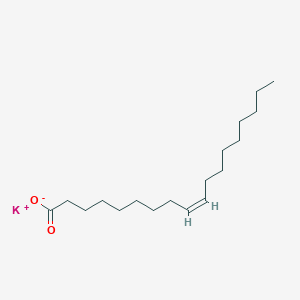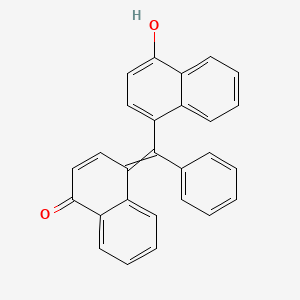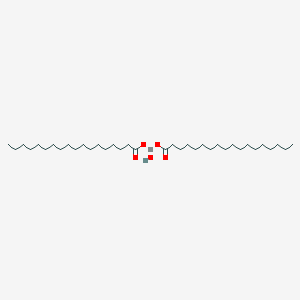![molecular formula C18H14N3NaO3S B7822144 sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate](/img/structure/B7822144.png)
sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
omega-3 fatty acids . Omega-3 fatty acids are polyunsaturated fatty acids that play a crucial role in human physiology. They are essential nutrients that the body cannot produce on its own and must be obtained through diet or supplements. The three main types of omega-3 fatty acids involved in human physiology are alpha-linolenic acid, eicosapentaenoic acid, and docosahexaenoic acid .
准备方法
Synthetic Routes and Reaction Conditions
Omega-3 fatty acids can be synthesized through various chemical processes. One common method involves the extraction of these fatty acids from natural sources such as fish oil or algae. The extraction process typically involves the use of solvents and purification techniques to isolate the desired fatty acids.
Industrial Production Methods
Industrial production of omega-3 fatty acids often involves large-scale extraction from marine sources. Fish oil is a primary source, and the extraction process includes steps such as pressing, centrifugation, and molecular distillation to obtain high-purity omega-3 fatty acids. Algal oil is another significant source, especially for vegetarian and vegan supplements .
化学反应分析
Types of Reactions
Omega-3 fatty acids undergo various chemical reactions, including:
Oxidation: Omega-3 fatty acids are prone to oxidation due to their multiple double bonds. This reaction can lead to the formation of peroxides and other oxidative products.
Hydrogenation: This process involves the addition of hydrogen to the double bonds, converting unsaturated fatty acids into saturated ones.
Esterification: Omega-3 fatty acids can react with alcohols to form esters, which are often used in supplements for better stability and absorption.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat are common factors that promote the oxidation of omega-3 fatty acids.
Hydrogenation: Hydrogen gas and a metal catalyst such as palladium or nickel are used in this reaction.
Esterification: Alcohols (e.g., ethanol) and acid catalysts (e.g., sulfuric acid) are commonly used.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrogenation: Saturated fatty acids.
Esterification: Fatty acid esters.
科学研究应用
Omega-3 fatty acids have a wide range of applications in scientific research:
Chemistry: Used as standards in analytical chemistry for the identification and quantification of fatty acids.
Biology: Studied for their role in cell membrane structure and function.
Medicine: Extensively researched for their potential benefits in cardiovascular health, anti-inflammatory properties, and cognitive function.
Industry: Used in the production of dietary supplements, functional foods, and pharmaceuticals.
作用机制
Omega-3 fatty acids exert their effects through several mechanisms:
Anti-inflammatory Effects: They reduce the production of pro-inflammatory eicosanoids and cytokines.
Cell Membrane Fluidity: They incorporate into cell membranes, affecting membrane fluidity and receptor function.
Gene Expression: They influence the expression of genes involved in lipid metabolism and inflammation.
相似化合物的比较
Similar Compounds
Omega-6 Fatty Acids: Another class of polyunsaturated fatty acids that are essential for human health but have different physiological roles.
Monounsaturated Fatty Acids: Fatty acids with a single double bond, such as oleic acid.
Uniqueness
Omega-3 fatty acids are unique due to their multiple double bonds and their significant role in reducing inflammation and supporting cardiovascular health. Unlike omega-6 fatty acids, which are more prevalent in the typical diet, omega-3 fatty acids often need to be supplemented to achieve optimal health benefits .
属性
IUPAC Name |
sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVYOYVMOZFHIU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N3NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7822133.png)


